![molecular formula C18H29N7S B5675317 9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)
9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of heterocyclic compounds, especially those containing azepine and tetrazole rings, is significant due to their potential applications in pharmaceuticals, materials science, and organic synthesis. Compounds similar to the one mentioned involve complex heterocyclic frameworks that often exhibit interesting chemical and physical properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cycloaddition, Friedel-Crafts cyclization, and intramolecular dipolar cycloaddition reactions. For example, the cycloaddition of dimethyl acetylenedicarboxylate to N-oxide heterocycles leads to spiro compounds with significant structural complexity (Varlamov et al., 2004). Similarly, the tandem functionalization-intramolecular azide-alkyne cycloaddition reaction offers a route to diversified heterocycles, demonstrating the synthetic versatility of these frameworks (Hussain et al., 2014).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using techniques like X-ray crystallography, NOE experiments, and quantum chemical calculations. These analyses reveal the conformation of rings, the configuration of substituents, and the overall molecular geometry, which are crucial for understanding the compound's reactivity and properties. For instance, the diastereoisomeric forms of dibenzoazepine derivatives have been studied to determine their molecular and supramolecular structures, highlighting the diversity in conformation and hydrogen bonding patterns among similar compounds (Acosta Quintero et al., 2016).
Chemical Reactions and Properties
Heterocyclic compounds like the one undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions can significantly alter the compound's chemical structure and, consequently, its properties. For example, the cycloaddition reactions of azomethine ylides to pyridinones produce novel spiro compounds, illustrating the chemical reactivity of these systems (Kumar & Perumal, 2007).
properties
IUPAC Name |
9-[2-(cyclohexylmethyl)-5-(2-methylsulfanylethyl)-1,2,4-triazol-3-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N7S/c1-26-12-10-16-19-17(25(21-16)13-14-7-3-2-4-8-14)15-9-5-6-11-24-18(15)20-22-23-24/h14-15H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTQELJFPHHPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=NN(C(=N1)C2CCCCN3C2=NN=N3)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.